2,6-Dibromo-4-nitropyridine oxide
Overview
Description
2,6-Dibromo-4-nitropyridine oxide is a chemical compound with the molecular formula C5H2Br2N2O3 . It has an average mass of 297.889 Da and a monoisotopic mass of 295.843201 Da .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-nitropyridine oxide is represented by the formula C5H2Br2N2O3 .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2,6-Dibromo-4-nitropyridine oxide has a density of 2.4±0.1 g/cm3, a boiling point of 456.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 229.7±27.3 °C .Scientific Research Applications
Synthesis of Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- Methods of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and no 2-nitropyridine by-product was achieved .
Chemistry of Pyridine N-oxides
- Scientific Field : Organic Chemistry
- Application Summary : Pyridine N-oxides have recently received much attention due to their usefulness as synthetic intermediates and their biological importance . They are also useful as protecting groups, auxiliary agents, oxidants, ligands in metal complexes, and catalysts .
- Methods of Application : The synthesis of pyridine N-oxides includes ring transformation, classical oxidations using peracids, the use of metalloorganic oxidizing agents, and cycloaddition reactions .
- Results or Outcomes : The N-O moiety of pyridine N-oxides possesses a unique functionality which can act effectively as a push electron donor and as a pull electron acceptor group .
Nitration of Phenol
- Scientific Field : Organic Chemistry
- Application Summary : The nitration of phenol in a microreactor yields a better fraction of the mononitration product of phenol and, as a further consequence, a reduction in the formation of polymerised products .
- Methods of Application : The nitration of phenol is carried out in a glass reactor with channel width <0.5 mm and 2.0 mL internal volume . The nitration of phenol using HNO3 –H2SO4 mixed acid is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : The use of microreaction technology increases the process safety and efficiency of fast highly exothermic reactions .
Nitration of Toluene
- Scientific Field : Organic Chemistry
- Application Summary : The nitration of toluene using HNO3 –H2SO4 mixed acid (T=65 °C, t=15 min, conversion of more than 98%), and with Ac2O/H2SO4/HNO3 as the nitrating agent (T=300 °C, t=70 min, conversion of 100%) in the CYTOS microreaction system .
- Methods of Application : The nitration of toluene is carried out in the CYTOS microreaction system .
- Results or Outcomes : The nitration of toluene using HNO3 –H2SO4 mixed acid resulted in a conversion of more than 98%, and with Ac2O/H2SO4/HNO3 as the nitrating agent resulted in a conversion of 100% .
Nitration of Phenol
- Scientific Field : Organic Chemistry
- Application Summary : The nitration of phenol in a microreactor yields a better fraction of the mononitration product of phenol and, as a further consequence, a reduction in the formation of polymerised products .
- Methods of Application : The nitration of phenol is carried out in a glass reactor with channel width <0.5 mm and 2.0 mL internal volume . The nitration of phenol using HNO3 –H2SO4 mixed acid is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : The use of microreaction technology increases the process safety and efficiency of fast highly exothermic reactions .
Nitration of Toluene
- Scientific Field : Organic Chemistry
- Application Summary : The nitration of toluene using HNO3 –H2SO4 mixed acid (T=65 °C, t=15 min, conversion of more than 98%), and with Ac2O/H2SO4/HNO3 as the nitrating agent (T=300 °C, t=70 min, conversion of 100%) in the CYTOS microreaction system .
- Methods of Application : The nitration of toluene is carried out in the CYTOS microreaction system .
- Results or Outcomes : The nitration of toluene using HNO3 –H2SO4 mixed acid resulted in a conversion of more than 98%, and with Ac2O/H2SO4/HNO3 as the nitrating agent resulted in a conversion of 100% .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
properties
IUPAC Name |
2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDSUKRJRIBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452305 | |
Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-nitropyridine oxide | |
CAS RN |
98027-81-7 | |
Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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